molecular formula C5H3NO2 B2354954 3-Isocyanatofuran CAS No. 63707-04-0

3-Isocyanatofuran

Cat. No.: B2354954
CAS No.: 63707-04-0
M. Wt: 109.084
InChI Key: ZICHEAWRQJUWKA-UHFFFAOYSA-N
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Description

3-Isocyanatofuran is an organic compound with the molecular formula C5H3NO2 It is characterized by the presence of an isocyanate group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatofuran can be synthesized through several methods. One common approach involves the reaction of furan with phosgene in the presence of a base to form the isocyanate group. Another method includes the use of isocyanic acid and furan under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the stability of the compound and to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxides and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Isocyanatofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isocyanatofuran involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of polymers and the synthesis of bioactive compounds.

Comparison with Similar Compounds

    3-Isocyanatothiophene: Similar structure but with a thiophene ring instead of a furan ring.

    3-Isocyanatopyridine: Contains a pyridine ring instead of a furan ring.

Uniqueness: 3-Isocyanatofuran is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its analogs. The furan ring is more electron-rich, making this compound more reactive in certain chemical reactions.

Properties

IUPAC Name

3-isocyanatofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO2/c7-4-6-5-1-2-8-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHEAWRQJUWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63707-04-0
Record name 3-isocyanatofuran
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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